
CGP-78608
描述
CGP 78608 is a highly potent and selective antagonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor. It is known for its ability to enhance GluN1/GluN3A responses, converting small and rapidly desensitizing currents into large and stable responses . This compound has significant implications in neuroscience research due to its unique properties and potential therapeutic applications.
准备方法
CGP 78608 的合成涉及多个步骤,包括形成膦酸衍生物。 合成路线通常包括用 1-{[(7-溴-2,3-二氧代-1,2,3,4-四氢喹喔啉-5-基)甲基]氨基}乙基取代附着在磷上的氢 。反应条件通常需要精确控制温度和 pH 值,以确保所需产物的纯度和收率。 工业生产方法可能涉及使用优化反应条件进行大规模合成,以大量生产 CGP 78608 .
化学反应分析
科学研究应用
Mechanistic Insights into NMDA Receptor Function
CGP-78608 has been instrumental in elucidating the functional characteristics of GluN1/GluN3A and GluN1/GluN3B receptors. These receptors are atypical NMDA receptors that have been challenging to study due to their unique activation properties. This compound enhances glycine-mediated currents in these receptors, converting small and rapidly desensitizing currents into larger, more stable responses. This effect allows researchers to detect functional GluN1/GluN3A receptors in native neurons, particularly in juvenile brains, where their role as excitatory glycine receptors is becoming increasingly recognized .
Allosteric Modulation and Pharmacological Studies
This compound acts as a competitive antagonist at the glycine binding site of the GluN1 subunit, preventing glycine from inducing strong desensitization. This mechanism has been shown to enhance receptor activation by increasing glycine potency and efficacy at GluN3 subunits. Studies indicate that this compound can significantly reduce desensitization effects associated with glycine binding, thus facilitating prolonged receptor activation .
Table 1: Summary of this compound Effects on NMDA Receptors
Receptor Type | Effect of this compound | Mechanism |
---|---|---|
GluN1/GluN3A | Potentiation of glycine currents | Prevents glycine binding to GluN1 |
GluN1/GluN3B | Enhanced activation | Reduces desensitization |
Conventional NMDARs (GluN1/GluN2) | Competitive antagonism | Blocks glycine binding at GluN1 |
Therapeutic Implications in Neurological Disorders
Given its ability to modulate NMDA receptor activity, this compound has potential therapeutic applications in treating neurological disorders characterized by dysregulated glutamatergic signaling. Research suggests that enhancing excitatory signaling through GluN1/GluN3 receptors could provide new avenues for addressing conditions such as schizophrenia, depression, and neurodegenerative diseases .
Case Studies and Experimental Findings
Several studies have utilized this compound to explore its effects on neuronal signaling and behavior:
- In a study involving hippocampal slices from juvenile mice, this compound was shown to potentiate glycine-induced currents significantly, with peak current enhancements observed up to 335-fold compared to controls .
- Another investigation highlighted the unique state-dependent potentiation of GluN1/GluN3A receptors by this compound, where pre-application of the compound before glycine application resulted in substantial current increases .
作用机制
CGP 78608 通过与 NMDA 受体的甘氨酸位点(特别是 GluN1/GluN3A 亚基)结合发挥其作用。这种结合增强了这些亚基介导的甘氨酸电流,导致受体活化增加。 分子靶标包括 NMDA 受体的甘氨酸结合位点,涉及的途径与兴奋性神经传递和突触可塑性相关 .
相似化合物的比较
CGP 78608 由于其对 NMDA 受体甘氨酸结合位点的高效力和选择性而独一无二。类似化合物包括:
CGP 61594: 另一种具有不同结合特性的 NMDA 受体拮抗剂。
L-701,324: NMDA 受体甘氨酸位点的选择性拮抗剂。
5,7-二氯犬尿酸: NMDA 受体甘氨酸位点的一种强效拮抗剂。CGP 78608 由于其能够增强 GluN1/GluN3A 介导的甘氨酸电流而脱颖而出,而其他类似化合物则没有观察到这种现象
生物活性
CGP-78608 is a potent and selective antagonist of the N-methyl-D-aspartate receptor (NMDAR), specifically targeting the GluN1 subunit. Its unique properties and mechanisms of action make it a significant compound in neuropharmacology, particularly concerning excitatory glycine receptors and their implications in various neurological disorders.
This compound acts primarily as a competitive antagonist at the glycine binding site of the GluN1 subunit. This interaction prevents glycine from binding effectively, thereby modulating receptor activity. The compound has been shown to enhance glycine-induced currents in GluN1/GluN3A receptors, which are atypical NMDARs, by preventing desensitization that typically occurs with glycine binding to GluN1 .
Key Findings:
- Potency : this compound has an IC50 value of approximately 5 nM, indicating its high potency as an NMDA antagonist .
- Selectivity : It displays over 500-fold selectivity against other receptor types such as kainate and AMPA receptors .
- Current Potentiation : In studies using whole-cell patch-clamp recordings, this compound was found to potentiate glycine-induced currents significantly—by up to 335-fold—while also decreasing desensitization kinetics from 81 ms to 1642 ms .
Experimental Evidence
Several studies have investigated the biological activity of this compound through various experimental approaches, including radiolabeled binding studies and molecular dynamics simulations. These studies have elucidated the compound's effects on receptor conformations and its allosteric modulation capabilities.
Table 1: Summary of Key Experimental Findings
Case Studies
In vivo studies have demonstrated the anticonvulsant properties of this compound when administered systemically. Its ability to modulate excitatory neurotransmission provides insights into potential therapeutic applications for conditions such as epilepsy and other CNS disorders.
Notable Case Study:
A study involving juvenile mice (P8-P12) showed that this compound could reveal functional GluN1/GluN3A receptors that were otherwise difficult to detect due to their low current output when exposed solely to glycine . This finding highlights the compound's utility in exploring receptor dynamics in developmental neuroscience.
常见问题
Basic Research Questions
Q. What is the pharmacological mechanism of CGP-78608 in modulating NMDA receptor activity?
this compound acts as a competitive antagonist at the glycine-binding site of the GluN1 subunit, selectively blocking desensitization of GluN1/GluN3A receptors while allowing glutamate binding at the GluN3A subunit. This mechanism enables sustained activation of GluN1/3A receptors, making it a critical tool for studying their physiological roles .
Q. How does this compound facilitate the isolation of GluN1/GluN3A receptor responses in neuronal models?
Pre-application of this compound (500 nM) prior to agonist perfusion prevents desensitization of GluN1/3A receptors. This method allows researchers to measure glycine- or glutamate-evoked currents specific to GluN3A-containing receptors, validated using GluN3A-knockout (KO) models to confirm selectivity .
Q. What validation methods confirm this compound’s selectivity for GluN1-containing receptors?
Key controls include:
- Testing in GluN3A-KO models to eliminate off-target effects.
- Comparing responses with alternative antagonists (e.g., MDL-29951 or 7-CKA) to confirm subunit specificity.
- Using mutagenesis to disrupt GluN1 binding pockets, which abolishes this compound’s effects .
Advanced Research Questions
Q. How do binding kinetics and conformational changes differ between this compound and other GluN1 antagonists (e.g., L-689,560)?
Free energy landscape analysis (2D PMFs) reveals distinct binding conformations: this compound stabilizes GluN1’s agonist-binding domain (ABD) at ξ12 = 15.2 Å, while L-689,560 binds at ξ12 = 12.1 Å. These structural differences correlate with divergent glycine potency and efficacy at GluN3 subunits, necessitating molecular dynamics simulations to resolve functional impacts .
Q. How to resolve contradictions in potency data for this compound across heterologous vs. native systems?
Discrepancies arise from variations in receptor subunit composition, auxiliary proteins, or expression levels. Standardize protocols by:
- Using identical drug application sequences (e.g., pre-application for 30 seconds).
- Validating EC50 values in isolated ABD assays (e.g., 6.4 nM for GluN1 ABD) and cross-referencing with native tissue data .
Q. What methodological considerations are critical when integrating this compound into studies of NMDA/NO/cGMP signaling?
- Co-apply this compound with nitric oxide synthase (NOS) inhibitors to isolate pathway-specific effects.
- Control for indirect modulation by measuring cGMP levels before/after this compound treatment.
- Use pharmacological isolation (e.g., CNQX for AMPA receptor blockade) to exclude off-target signaling .
Q. How to optimize this compound concentrations in ex vivo brain slice experiments?
- Use concentrations ≥500 nM to ensure >90% GluN1 occupancy, accounting for tissue diffusion barriers.
- Pre-apply this compound for ≥2 minutes to achieve equilibrium binding.
- Fit washout kinetics with single-exponential models (τ ≈ 10–15 seconds) to correct for partial recovery .
Q. What analytical approaches are recommended for interpreting this compound’s concentration-response curves?
- Fit data using the Hill equation: , where = maximal potentiation and = Hill coefficient.
- Use global fitting for multi-subunit receptors to account for cooperativity between GluN1 and GluN3A .
Q. How to address variability in this compound’s potentiation effects across experimental replicates?
- Normalize currents to baseline responses in vehicle-treated controls.
- Include within-experiment replicates (≥3 electrodes per condition) to assess technical variability.
- Apply ANOVA with post-hoc corrections for multi-group comparisons .
Q. What steps ensure robust quantification of this compound’s allosteric modulation in cryo-EM studies?
- Use GluN1a-3A chimeric constructs to stabilize receptor conformations.
- Validate structural models with functional assays (e.g., glycine EC50 shifts).
- Compare cryo-EM densities with MD simulations to confirm antagonist-induced conformational changes .
Q. Methodological Guidelines
- Experimental Design : Always pre-apply this compound before agonist perfusion to prevent desensitization. Include GluN3A-KO controls and use concentrations ≥5× Ki (e.g., 500 nM) for full occupancy .
- Data Interpretation : Account for slow dissociation kinetics (τ ≈ 15 seconds) when analyzing washout effects. Use Clampfit or similar software for exponential fitting .
- Reporting Standards : Follow APA or journal-specific guidelines for electrophysiological data, including raw current traces, normalized response plots, and statistical parameters (mean ± SEM, n-values) .
属性
IUPAC Name |
[(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN3O5P/c1-5(21(18,19)20)13-4-6-2-7(12)3-8-9(6)15-11(17)10(16)14-8/h2-3,5,13H,4H2,1H3,(H,14,16)(H,15,17)(H2,18,19,20)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFHVUSPVHRVFL-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN3O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043886 | |
Record name | CGP 78608 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206648-13-7 | |
Record name | CGP-78608 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206648137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CGP 78608 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGP-78608 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E53G4C95XT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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